(S)-3-[[(1,1-Dimethyl)dimethylsily]oxy]pentanedioic acid monomethyl ester
CAS No.: 109721-08-6
VCID: VC0009184
Molecular Formula: C12H24O5Si
Molecular Weight: 276.4 g/mol
* For research use only. Not for human or veterinary use.
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Description | "(S)-3-[[(1,1-Dimethyl)dimethylsily]oxy]pentanedioic acid monomethyl ester" isn't directly available in the provided search results, which focus primarily on pentanedioic acid, monomethyl ester . However, we can infer some information based on the components of the name. The core structure, pentanedioic acid monomethyl ester, is a dicarboxylic acid with one carboxyl group esterified with a methyl group . The search results show that it has the formula C6H10O4 and a molecular weight of 146.1412 . The additional substituent, "(S)-3-[[(1,1-Dimethyl)dimethylsily]oxy]," indicates a silyl ether group at the 3 position of the pentanedioic acid backbone with a specific stereochemistry (S configuration). The silyl ether protecting group is commonly used in organic synthesis to protect alcohols . This addition would significantly alter the properties of the molecule compared to the base pentanedioic acid monomethyl ester. A similar compound, "3-Hydroxy-pentanedioic acid monomethyl ester" (CID 13327277), can be found in the PubChem database . As an experienced research assistant, it's crucial to highlight research skills, knowledge of methodologies, and the ability to work independently . When preparing a resume, it's important to showcase analytical prowess and teamwork . A hybrid resume format is recommended to emphasize both experience and skills, including sections for contact information, objective, education, research experience, skills, and publications . Action verbs such as analyzed, collaborated, conducted, and documented are useful for describing research activities . |
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CAS No. | 109721-08-6 |
Product Name | (S)-3-[[(1,1-Dimethyl)dimethylsily]oxy]pentanedioic acid monomethyl ester |
Molecular Formula | C12H24O5Si |
Molecular Weight | 276.4 g/mol |
IUPAC Name | (3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-methoxy-5-oxopentanoic acid |
Standard InChI | InChI=1S/C12H24O5Si/c1-12(2,3)18(5,6)17-9(7-10(13)14)8-11(15)16-4/h9H,7-8H2,1-6H3,(H,13,14)/t9-/m0/s1 |
Standard InChIKey | CTZDWHZODOCMCT-VIFPVBQESA-N |
SMILES | CC(C)(C)[Si](C)(C)OC(CC(=O)O)CC(=O)OC |
Canonical SMILES | CC(C)(C)[Si](C)(C)OC(CC(=O)O)CC(=O)OC |
Synonyms | (S)-3-[[(1,1-Dimethyl)dimethylsily]oxy]pentanedioic acid monomethyl ester |
PubChem Compound | 10039139 |
Last Modified | Jul 17 2023 |
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